N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide typically involves the reaction of isoquinoline derivatives with benzoyl chloride under controlled conditions. The hydroxymethyl group is introduced through subsequent reactions involving formaldehyde and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. The reaction conditions are optimized to ensure high yield and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions
N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product, typically involving controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include isoquinoline derivatives with modified functional groups, such as aldehydes, carboxylic acids, amines, and substituted benzamides .
Scientific Research Applications
N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(7-(Methoxymethyl)isoquinolin-1-yl)benzamide
- N-(7-(Ethoxymethyl)isoquinolin-1-yl)benzamide
- N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide
Uniqueness
N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide stands out due to its unique hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs .
Properties
IUPAC Name |
N-[7-(hydroxymethyl)isoquinolin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-11-12-6-7-13-8-9-18-16(15(13)10-12)19-17(21)14-4-2-1-3-5-14/h1-10,20H,11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJVCKNZQMFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CC3=C2C=C(C=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627434 |
Source
|
Record name | N-[7-(Hydroxymethyl)isoquinolin-1-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-55-7 |
Source
|
Record name | N-[7-(Hydroxymethyl)isoquinolin-1-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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